molecular formula C7H11N3O2 B14540059 Ethyl 3-azidopent-2-enoate CAS No. 62317-48-0

Ethyl 3-azidopent-2-enoate

Cat. No.: B14540059
CAS No.: 62317-48-0
M. Wt: 169.18 g/mol
InChI Key: FRGGZLJXOLGEMB-UHFFFAOYSA-N
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Description

Ethyl 3-azidopent-2-enoate is an α,β-unsaturated ester featuring an azide (-N₃) functional group at the β-position of the pentenoate backbone. Its structure combines reactivity from the azide group (suitable for cycloaddition reactions like click chemistry) and the conjugated ester-alkene system, enabling diverse synthetic applications. This compound is synthesized via reactions involving azido precursors, such as the treatment of ethyl 3-azido-4-oxopentanoate with acetaldehyde (MeCHO) to form derivatives like (Z)-ethyl 3-amino-4-oxopent-2-enoate . Its unique functional groups make it valuable in pharmaceutical and materials chemistry.

Properties

CAS No.

62317-48-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 3-azidopent-2-enoate

InChI

InChI=1S/C7H11N3O2/c1-3-6(9-10-8)5-7(11)12-4-2/h5H,3-4H2,1-2H3

InChI Key

FRGGZLJXOLGEMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCC)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-azidopent-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, derived from ethyl acetoacetate, reacts with an alkyl halide under basic conditions to form the desired product . The reaction typically involves the use of sodium ethoxide in ethanol as the base, and the alkyl halide provides the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azidopent-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Major Products

    Substitution: Formation of substituted pent-2-enoates.

    Reduction: Formation of ethyl 3-aminopent-2-enoate.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Ethyl 3-azidopent-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for bioactive compounds, including pharmaceuticals.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-azidopent-2-enoate involves its reactivity due to the azido group. The azido group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming triazoles in cycloaddition reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Ethyl 3-azidopent-2-enoate and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₇H₁₁N₃O₂ Azide, ester, alkene Azide at C3; pentenoate backbone
Ethyl 3-aminobut-2-enoate C₆H₁₁NO₂ Amino, ester, alkene Amino group at C3; shorter chain
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, ketone, phenyl Phenyl substituent; keto-ester
Key Observations:
  • Azide vs. Amino Groups: this compound’s azide group enables click chemistry (e.g., Huisgen cycloaddition), whereas Ethyl 3-aminobut-2-enoate’s amino group facilitates nucleophilic reactions, such as Schiff base formation .
  • Chain Length and Substituents: The pentenoate chain in this compound provides greater conformational flexibility compared to Ethyl 3-aminobut-2-enoate’s shorter butenoate chain. The phenyl group in Ethyl 2-phenylacetoacetate enhances lipophilicity, affecting solubility and reactivity .
Azide-Specific Reactivity

This compound participates in Staudinger and copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazole-linked conjugates for drug discovery. In contrast, Ethyl 3-aminobut-2-enoate is used in Michael additions or as a precursor for heterocyclic amines .

Ester and Alkene Reactivity

The α,β-unsaturated ester in this compound undergoes conjugate additions, similar to Ethyl 2-phenylacetoacetate. However, the phenyl group in the latter stabilizes enolate intermediates, favoring Knoevenagel condensations for synthesizing fragrances and dyes .

Physicochemical Properties

  • Solubility: this compound’s polar azide group enhances solubility in polar solvents (e.g., ethyl acetate), while Ethyl 2-phenylacetoacetate’s aromatic ring increases lipophilicity .
  • Hydrogen Bonding: The azide group in this compound may form weaker hydrogen bonds compared to the amino group in Ethyl 3-aminobut-2-enoate, influencing crystal packing and stability .

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